{3-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetonitrile
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Overview
Description
2-{3-[(1,3-Dimethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]indol-1-yl}acetonitrile is a complex organic compound that features a unique combination of functional groups, including an indole moiety, a diazinane ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(1,3-dimethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]indol-1-yl}acetonitrile typically involves multiple stepsThe reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters precisely. The scalability of the synthesis is crucial for its application in large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-{3-[(1,3-dimethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]indol-1-yl}acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the indole moiety or the nitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
2-{3-[(1,3-dimethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]indol-1-yl}acetonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{3-[(1,3-dimethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]indol-1-yl}acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Meldrum’s Acid: 2,2-Dimethyl-1,3-dioxane-4,6-dione, known for its use in organic synthesis.
Indole Derivatives: Compounds like 9-(1H-indol-3-yl)-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one, which have similar indole structures.
Uniqueness
2-{3-[(1,3-dimethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]indol-1-yl}acetonitrile is unique due to its combination of functional groups, which provides a distinct reactivity profile and potential for diverse applications .
Properties
Molecular Formula |
C17H14N4O2S |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-[3-[(1,3-dimethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]indol-1-yl]acetonitrile |
InChI |
InChI=1S/C17H14N4O2S/c1-19-15(22)13(16(23)20(2)17(19)24)9-11-10-21(8-7-18)14-6-4-3-5-12(11)14/h3-6,9-10H,8H2,1-2H3 |
InChI Key |
DCVRNZNFONNMBR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC#N)C(=O)N(C1=S)C |
Origin of Product |
United States |
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